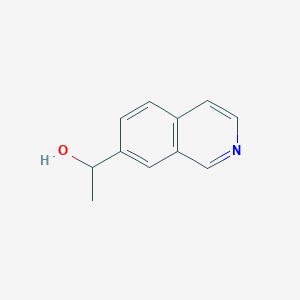
1-(Isoquinolin-7-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isoquinolin-7-yl)ethan-1-ol is an organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-7-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinolines . Another method involves the oxidative cross-coupling of isoquinolines with 2-naphthols, providing a straightforward and scalable route to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free oxidative cross-coupling reactions has been reported to be efficient and cost-effective for industrial applications .
化学反応の分析
Types of Reactions: 1-(Isoquinolin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Isoquinolin-7-yl)ethan-1-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(Isoquinolin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions .
類似化合物との比較
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): This compound is structurally similar and also functions as a ligand in catalytic processes.
Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of more complex isoquinoline derivatives.
Uniqueness: 1-(Isoquinolin-7-yl)ethan-1-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and material science .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a key player in catalytic processes. Continued research and development in this area are likely to uncover even more applications and benefits of this fascinating compound.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1-isoquinolin-7-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-8,13H,1H3 |
InChIキー |
PETYGHYUQLBNPC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


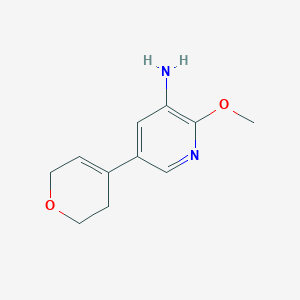

![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)


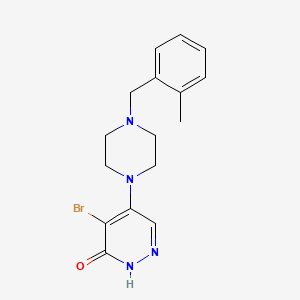
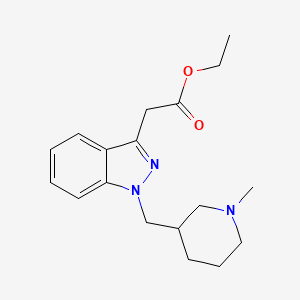
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
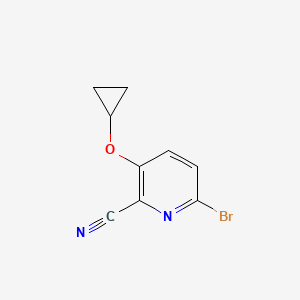

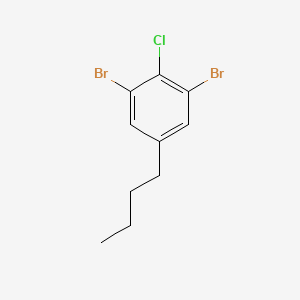
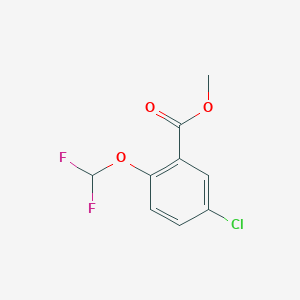
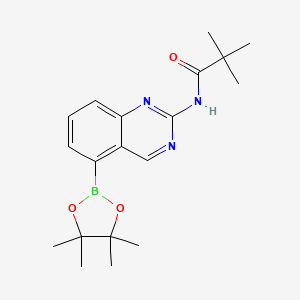
![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)
